SSR 69071

Overview

Description

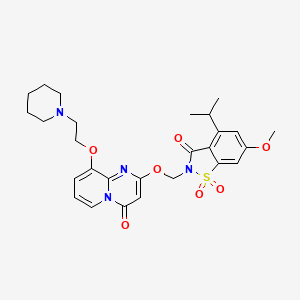

SSR 69071 is a potent, orally active inhibitor of human leukocyte elastase. It is known for its high affinity and species-selectivity, making it a valuable compound in various scientific research applications. The chemical name of this compound is 2-[[6-Methoxy-4-(1-methylethyl)-1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl]methoxy]-9-[2-(1-piperidinyl)ethoxy]-4H-pyrido[1,2-a]pyrimidin-4-one .

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects . The specific targets would depend on the functional groups attached to the ring .

Mode of Action

This could result in changes to cellular processes, leading to the observed pharmacological effects .

Biochemical Pathways

Given the broad range of activities associated with similar compounds, it is likely that multiple pathways are affected .

Pharmacokinetics

Similar compounds have been reported to have improved absorption , suggesting that this compound may also exhibit favorable pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SSR 69071 involves multiple steps, including the formation of the benzisothiazol-3(2H)-one-1,1-dioxide core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents such as ethanol and dimethyl sulfoxide, with the final product being purified to a high degree of purity (≥98%) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. The compound is typically stored at +4°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

SSR 69071 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions are common, where specific functional groups are replaced with others to create derivatives with different properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The conditions for these reactions are carefully controlled to ensure the desired products are formed .

Major Products Formed

Scientific Research Applications

SSR 69071 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.

Biology: Investigated for its effects on human leukocyte elastase and its potential therapeutic applications.

Medicine: Explored for its potential to reduce myocardial infarct size following ischemia-reperfusion injury and its role in treating conditions like acute lung hemorrhage

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery

Comparison with Similar Compounds

Similar Compounds

Sivelestat: Another inhibitor of neutrophil elastase with similar applications but different chemical structure.

Elafin: A naturally occurring inhibitor of elastase with distinct biological properties.

AZD9668: A synthetic inhibitor of neutrophil elastase with potential therapeutic applications

Uniqueness of SSR 69071

This compound is unique due to its high affinity and selectivity for human leukocyte elastase. It displays species-selectivity, with significantly lower inhibition constants for human elastase compared to elastases from other species. This makes it a valuable tool in research focused on human-specific pathways and therapeutic applications .

Biological Activity

SSR 69071 is a small molecule compound developed primarily as a potent inhibitor of human leukocyte elastase (HLE). It has been studied for its potential therapeutic applications in various conditions, including inflammatory diseases and cardiac injuries. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in different models, and relevant case studies.

This compound functions by inhibiting neutrophil elastase, an enzyme that plays a significant role in tissue damage during inflammation. The compound demonstrates high affinity for HLE, with an inhibition constant (IC50) reported at approximately 3.9 nM . This selective inhibition helps mitigate the pathological effects associated with excessive elastase activity, particularly in conditions such as chronic obstructive pulmonary disease (COPD) and ischemia-reperfusion injury.

Key Characteristics

| Property | Value |

|---|---|

| Drug Type | Small molecule |

| Synonyms | SSR-69071 |

| Target | ELA2 (Elastase) |

| Mechanism | Elastase inhibitor |

| Therapeutic Areas | Neoplasms, Infectious Diseases, Congenital Disorders |

| Clinical Status | Discontinued |

Inhibition Studies

This compound has shown remarkable potency in various preclinical models. For instance:

- Inhibition of HLE : In vitro studies have established this compound as a high-affinity inhibitor of HLE, with a Ki value of 0.0168 nM .

- Ex Vivo Efficacy : In bronchoalveolar lavage fluid from mice treated with this compound, significant inhibition of HLE was observed .

Efficacy in Animal Models

- Acute Lung Injury : this compound significantly reduced acute lung hemorrhage induced by HLE in mice, with an effective dose (ED50) of 2.8 mg/kg .

- Paw Edema Model : The compound effectively prevented edema induced by carrageenan and HLE in rats, demonstrating its anti-inflammatory properties with ED50 values of 2.2 mg/kg and 2.7 mg/kg respectively .

- Cardiac Protection : In studies involving ischemia-reperfusion injury in rabbits, this compound reduced myocardial infarct size by approximately 39% when administered before ischemia and by 37% just before reperfusion . This suggests its potential role in protecting cardiac tissues during acute ischemic events.

Colitis Model

A study indicated that administration of this compound ameliorated DSS-induced colitis in SLPI-deficient mice by preventing intestinal epithelial barrier dysfunction caused by excessive neutrophil elastase activity . This finding underscores the therapeutic potential of this compound in managing inflammatory bowel diseases.

Cardiac Ischemia

In a controlled study involving anesthetized rabbits subjected to coronary artery occlusion, this compound was shown to decrease myocardial damage significantly, highlighting its potential application in treating acute coronary syndromes .

Properties

IUPAC Name |

6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O7S/c1-18(2)20-14-19(36-3)15-22-25(20)27(33)31(39(22,34)35)17-38-23-16-24(32)30-11-7-8-21(26(30)28-23)37-13-12-29-9-5-4-6-10-29/h7-8,11,14-16,18H,4-6,9-10,12-13,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZXDZYWZSKFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC3=CC(=O)N4C=CC=C(C4=N3)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047368 | |

| Record name | SSR69071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344930-95-6 | |

| Record name | SSR-69071 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344930956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SSR69071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SSR-69071 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96REB2D8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.